molecular formula C12H8Cl2N2O4S B3004404 2-chloro-N-(2-chlorophenyl)-5-nitrobenzenesulfonamide CAS No. 380342-98-3

2-chloro-N-(2-chlorophenyl)-5-nitrobenzenesulfonamide

Cat. No. B3004404
CAS RN: 380342-98-3
M. Wt: 347.17
InChI Key: FBWBJJUHECIUDH-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-chlorophenyl)acetamide” is a chemical compound . It’s also known as “2’-Chloro acetanilide”, “Acetamide, N-(2-chlorophenyl)-”, “Acetanilide, 2’-chloro-”, and "N-(2-Chlorophenyl)acetamide" .


Synthesis Analysis

The synthesis of “2-chloro-N-(2-chlorophenyl)nicotinamide” (ND1) was described in a study . The compound was synthesized by adding 2-chloroaniline dropwise to a solution of 2-chloronicotinoyl isocyanate in dichloromethane. The mixture was stirred at room temperature overnight. After the reaction was completed, the solvent was evaporated to give a crude product. The solid was recrystallized from ethanol as colorless block crystals .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide” was analyzed in a study . The compound has a monoclinic crystal structure with a space group of P2 1/n. The unit cell dimensions are a = 7.918(2) Å, b = 12.766(3) Å, c = 13.767(4) Å, and β = 103.413(9)° .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(2-chlorophenyl)acetamide” include a molecular weight of 169.608 and a fusion temperature of 359.9 K .

Future Directions

The future directions for research on “2-chloro-N-(2-chlorophenyl)acetamide” and similar compounds could include further investigation of their biological activities, such as their antifungal properties , and exploration of their potential applications in medicine and other fields.

properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-9-3-1-2-4-11(9)15-21(19,20)12-7-8(16(17)18)5-6-10(12)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWBJJUHECIUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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